molecular formula C8H17BCl2 B14512971 Dichloro(octyl)borane CAS No. 63348-82-3

Dichloro(octyl)borane

Cat. No.: B14512971
CAS No.: 63348-82-3
M. Wt: 194.94 g/mol
InChI Key: ZQMZKFDUDGMBFY-UHFFFAOYSA-N
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Description

Dichloro(octyl)borane is an organoboron compound characterized by the presence of a boron atom bonded to an octyl group and two chlorine atoms. Organoboron compounds, including this compound, are known for their versatility in organic synthesis and their unique chemical properties. These compounds play a crucial role in various chemical reactions and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(octyl)borane can be synthesized through the hydroboration of 1-octene with boron trichloride (BCl3). The reaction typically involves the addition of BCl3 to 1-octene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The reaction proceeds as follows:

[ \text{BCl}_3 + \text{CH}_3(\text{CH}_2)_6\text{CH}= \text{CH}_2 \rightarrow \text{Cl}_2\text{BCH}_2(\text{CH}_2)_6\text{CH}_3 ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dichloro(octyl)borane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or THF.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Alkyl or aryl boranes.

Scientific Research Applications

Dichloro(octyl)borane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for hydroboration reactions, facilitating the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dichloro(octyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom, being electron-deficient, can form stable complexes with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, this compound adds across carbon-carbon double bonds, forming organoboron intermediates that can be further functionalized.

Comparison with Similar Compounds

    Dichloroborane (BCl2H): A simpler boron compound with two chlorine atoms and one hydrogen atom.

    Octylborane (C8H17B): An organoboron compound with an octyl group and a boron atom.

    Dibromo(octyl)borane (C8H17BBr2): Similar to dichloro(octyl)borane but with bromine atoms instead of chlorine.

Uniqueness: this compound is unique due to its specific combination of an octyl group and two chlorine atoms, which imparts distinct reactivity and stability compared to other boron compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

dichloro(octyl)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BCl2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMZKFDUDGMBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60795703
Record name (n-Octyl)dichloroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60795703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63348-82-3
Record name (n-Octyl)dichloroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60795703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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